N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthyridine core, a carboxamide group, and several substituents that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylamine with a naphthyridine derivative, followed by the introduction of the propylcarbamoyl group through carbamoylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: Research has explored its use as a potential therapeutic agent due to its unique chemical properties and biological activity.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide
- N-(2,4-dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Comparison: Compared to similar compounds, N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide exhibits unique structural features that contribute to its distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-5-10-24-20(28)13-27-12-19(21(29)18-9-7-16(4)25-22(18)27)23(30)26-17-8-6-14(2)15(3)11-17/h6-9,11-12H,5,10,13H2,1-4H3,(H,24,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKNNRAYHYWRTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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